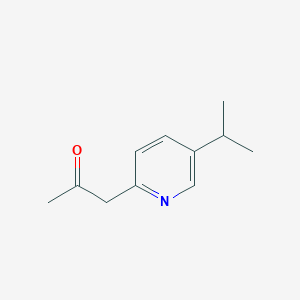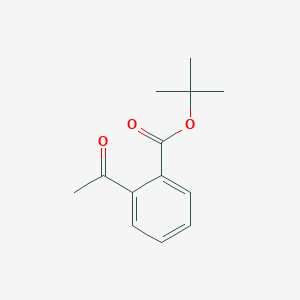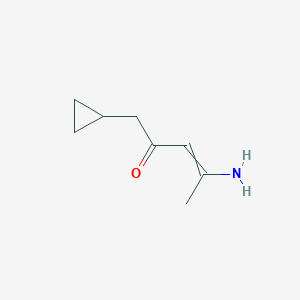
7-Ethoxychroman-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethoxychroman-2-one is a chemical compound belonging to the chromanone family Chromanones are a class of benzopyran derivatives known for their diverse biological and pharmacological activities The structure of this compound consists of a chroman-2-one core with an ethoxy group attached at the 7th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxychroman-2-one can be achieved through various methods. One common approach involves the reaction of 7-hydroxychroman-2-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like dimethylformamide (DMF) under reflux conditions. The ethylation of the hydroxyl group at the 7th position results in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Ethoxychroman-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chroman-2-one derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: The ethoxy group at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of chroman-2-one derivatives.
Reduction: Formation of dihydro-7-ethoxychroman-2-one.
Substitution: Formation of 7-substituted chroman-2-one derivatives.
Applications De Recherche Scientifique
7-Ethoxychroman-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 7-Ethoxychroman-2-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Acting as an inhibitor of specific enzymes involved in disease pathways.
Modulating Receptors: Binding to and modulating the activity of certain receptors.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
7-Hydroxychroman-2-one: Lacks the ethoxy group at the 7th position.
7-Methoxychroman-2-one: Contains a methoxy group instead of an ethoxy group.
Chromone: A structurally related compound with a double bond between C2 and C3.
Uniqueness of 7-Ethoxychroman-2-one:
- The presence of the ethoxy group at the 7th position imparts unique chemical and biological properties to this compound, distinguishing it from other chromanone derivatives.
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
7-ethoxy-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C11H12O3/c1-2-13-9-5-3-8-4-6-11(12)14-10(8)7-9/h3,5,7H,2,4,6H2,1H3 |
Clé InChI |
ZXHOCZOYUBLYBK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(CCC(=O)O2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


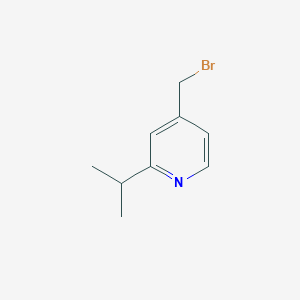
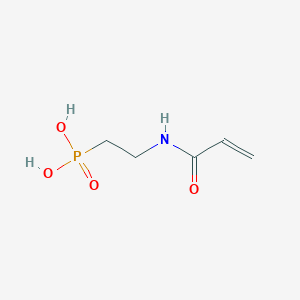
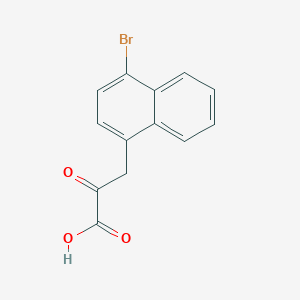


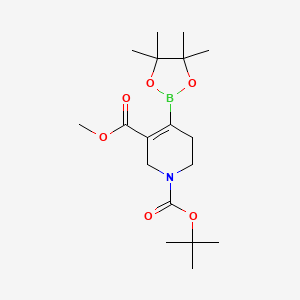
![Methyl (S)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13682601.png)
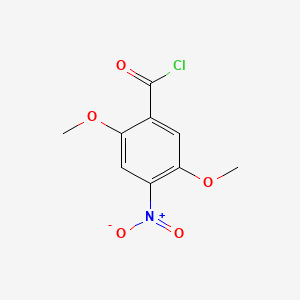
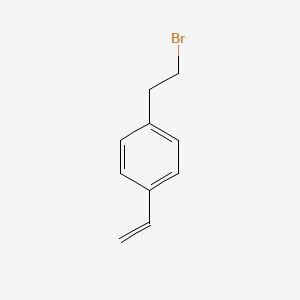
![trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane](/img/structure/B13682616.png)
